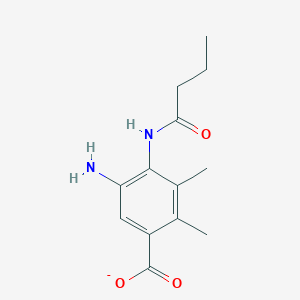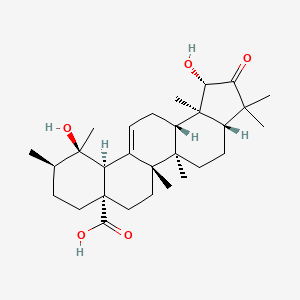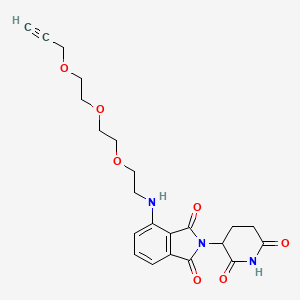
5-Azacytidine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azacytidine triphosphate is a derivative of 5-azacytidine, a pyrimidine nucleoside analogue. It is known for its incorporation into RNA, disrupting RNA metabolism and inhibiting protein synthesis. This compound has significant implications in the field of medicine, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Azacytidine triphosphate can be synthesized from 5-azacytidine through chemical phosphorylation. The process involves the conversion of 5-azacytidine to its monophosphate form by uridine-cytidine kinase, followed by further phosphorylation to diphosphate and triphosphate forms by pyrimidine monophosphate and diphosphate kinases .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods ensure the compound’s purity and stability, which are crucial for its application in medical treatments .
Análisis De Reacciones Químicas
Types of Reactions
5-Azacytidine triphosphate undergoes various chemical reactions, including:
Incorporation into RNA: It competes with cytidine triphosphate for incorporation into RNA, disrupting RNA metabolism.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include uridine-cytidine kinase, pyrimidine monophosphate kinase, and pyrimidine diphosphate kinase .
Major Products Formed
The major products formed from the reactions of this compound include its incorporation into RNA and the subsequent disruption of RNA metabolism .
Aplicaciones Científicas De Investigación
5-Azacytidine triphosphate has a wide range of scientific research applications:
Chemistry: It is used in the study of nucleoside analogues and their interactions with RNA and DNA.
Biology: The compound is utilized in research on RNA metabolism and protein synthesis.
Medicine: It plays a crucial role in the treatment of myelodysplastic syndromes and acute myeloid leukemia by disrupting abnormal RNA and DNA synthesis
Mecanismo De Acción
5-Azacytidine triphosphate exerts its effects by incorporating into RNA, disrupting RNA metabolism, and inhibiting protein synthesis. It also inhibits DNA methyltransferase, leading to hypomethylation of DNA and the disruption of abnormal hematopoietic cells in the bone marrow . The molecular targets include RNA and DNA, with pathways involving the inhibition of RNA and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another nucleoside analogue that inhibits DNA methyltransferase and is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytidine: A naturally occurring nucleoside that 5-azacytidine and its derivatives mimic.
Uniqueness
5-Azacytidine triphosphate is unique in its ability to incorporate into RNA and disrupt RNA metabolism, making it particularly effective in the treatment of diseases characterized by abnormal RNA and DNA synthesis . Its dual mechanism of action, involving both RNA and DNA, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H15N4O14P3 |
|---|---|
Peso molecular |
484.14 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N4O14P3/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
Clave InChI |
KFILMUPGQGKFKE-KVTDHHQDSA-N |
SMILES isomérico |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)











